molecular formula C10H17NO2 B14862485 8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one

8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one

Cat. No.: B14862485
M. Wt: 183.25 g/mol
InChI Key: SBBRPEGMROXZBT-UHFFFAOYSA-N
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Description

8-(2-Methoxyethyl)-6-azaspiro[34]octan-7-one is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the methoxyethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to act as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and prevent opioid tolerance . The compound binds to the sigma-1 receptor, inhibiting its activity and modulating pain perception pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methoxyethyl)-6-azaspiro[3.4]octan-7-one is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic and bicyclic compounds, potentially offering unique advantages in drug development and other applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

8-(2-methoxyethyl)-6-azaspiro[3.4]octan-7-one

InChI

InChI=1S/C10H17NO2/c1-13-6-3-8-9(12)11-7-10(8)4-2-5-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

SBBRPEGMROXZBT-UHFFFAOYSA-N

Canonical SMILES

COCCC1C(=O)NCC12CCC2

Origin of Product

United States

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